molecular formula C8H11Cl2N5 B024681 1-(2-Chlorophenyl)biguanide hydrochloride CAS No. 19579-44-3

1-(2-Chlorophenyl)biguanide hydrochloride

Cat. No.: B024681
CAS No.: 19579-44-3
M. Wt: 248.11 g/mol
InChI Key: KWAQGQJGFPOSRH-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)biguanide hydrochloride is a chemical compound with the molecular formula C8H11Cl2N5. It is primarily used as a laboratory chemical and has various applications in scientific research. The compound is known for its unique structure, which includes a biguanide moiety attached to a 2-chlorophenyl group.

Preparation Methods

The synthesis of 1-(2-Chlorophenyl)biguanide hydrochloride typically involves the reaction of 2-chloroaniline with cyanoguanidine under specific conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity.

Chemical Reactions Analysis

1-(2-Chlorophenyl)biguanide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidation products.

    Reduction: Reduction reactions can be carried out using reducing agents, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the chlorine atom is replaced by other functional groups. Common reagents for these reactions include nucleophiles such as amines and thiols.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield corresponding hydrolysis products.

Scientific Research Applications

1-(2-Chlorophenyl)biguanide hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is used in biological studies to investigate its effects on cellular processes and pathways.

    Medicine: Research studies explore its potential therapeutic applications and pharmacological properties.

    Industry: The compound is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)biguanide hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, leading to modulation of their activity. This interaction can result in various biological effects, including changes in cellular signaling and metabolic processes.

Comparison with Similar Compounds

1-(2-Chlorophenyl)biguanide hydrochloride can be compared with other similar compounds, such as:

    1-(4-Chlorophenyl)biguanide hydrochloride: Similar structure but with the chlorine atom at the 4-position.

    1-(2-Bromophenyl)biguanide hydrochloride: Similar structure but with a bromine atom instead of chlorine.

    1-(2-Fluorophenyl)biguanide hydrochloride: Similar structure but with a fluorine atom instead of chlorine.

These compounds share structural similarities but may exhibit different chemical and biological properties due to the presence of different halogen atoms.

Properties

IUPAC Name

2-(2-chlorophenyl)-1-(diaminomethylidene)guanidine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10ClN5.ClH/c9-5-3-1-2-4-6(5)13-8(12)14-7(10)11;/h1-4H,(H6,10,11,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWAQGQJGFPOSRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N=C(N)N=C(N)N)Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11Cl2N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60941349
Record name N-(2-Chlorophenyl)triimidodicarbonic diamide--hydrogen chloride (1/1)
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URL https://comptox.epa.gov/dashboard/DTXSID60941349
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

248.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19579-44-3
Record name Imidodicarbonimidic diamide, N-(2-chlorophenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19579-44-3
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 19579-44-3
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Record name 19579-44-3
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Record name N-(2-Chlorophenyl)triimidodicarbonic diamide--hydrogen chloride (1/1)
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Record name 1-(2-Chlorophenyl)biguanide hydrochloride
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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